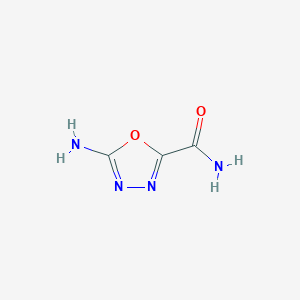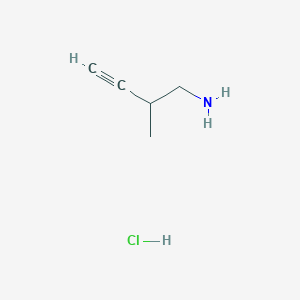
3-Amino-5-pyridin-4-ylbenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Amino-5-pyridin-4-ylbenzonitrile” is a chemical compound that has been used in the synthesis of various metal-organic frameworks . It’s a derivative of 4-aminoantipyrine , which is known for its various pharmacological effects .
Synthesis Analysis
The synthesis of “this compound” and its derivatives involves several methods. One approach involves the use of a novel flexible achiral ligand, 3- (5- (pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid (HL), to synthesize four metal (II)-complexes . Another method involves the synthesis of 1,3,5-triazine 4-aminobenzoic acid derivatives using conventional methods or microwave irradiation .Molecular Structure Analysis
The molecular structure of “this compound” and its derivatives can be characterized by single-crystal X-ray diffraction and calculated using the density functional theory (DFT) method with a 6-31G (d) basis set .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and involve multiple steps. For instance, the synthesis of 3-(pyridin-4-yl)-1,2,4-triazines involves several reactions .Wirkmechanismus
The mechanism of action of 3-Amino-5-pyridin-4-ylbenzonitrile is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in DNA replication. Specifically, this compound has been shown to inhibit the activity of DNA polymerase alpha, an enzyme that is essential for the replication of DNA in cancer cells. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
In addition to its anticancer activity, this compound has been shown to have a variety of other biochemical and physiological effects. For example, it has been shown to have anti-inflammatory activity by inhibiting the production of certain cytokines that are involved in the inflammatory response. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Amino-5-pyridin-4-ylbenzonitrile in lab experiments is its high yield and relative ease of synthesis. This makes it a practical choice for researchers who need to produce large quantities of the compound for their experiments. However, one limitation of using this compound is its potential toxicity. While it has been shown to be relatively safe in animal studies, more research is needed to fully understand its potential toxic effects in humans.
Zukünftige Richtungen
There are many potential future directions for research on 3-Amino-5-pyridin-4-ylbenzonitrile. One area of interest is its potential use in combination with other anticancer drugs to improve their efficacy. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential use in treating other diseases, such as inflammation and neurodegenerative disorders. Finally, more studies are needed to fully understand the potential toxic effects of this compound and to develop safer and more effective derivatives of the compound.
Synthesemethoden
The synthesis of 3-Amino-5-pyridin-4-ylbenzonitrile can be achieved through a multistep process, starting with the reaction of 4-cyanopyridine with an amine to form an intermediate compound. This intermediate is then reacted with an aryl halide to form the final product, this compound. The yield of this reaction is typically high, making it a practical method for the synthesis of large quantities of this compound.
Wissenschaftliche Forschungsanwendungen
3-Amino-5-pyridin-4-ylbenzonitrile has been widely studied for its potential use in scientific research, particularly in the field of medicinal chemistry. It has been shown to have activity against a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. Specifically, this compound has been shown to inhibit the growth of cancer cells by interfering with their DNA replication process, making it a promising candidate for cancer therapy.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-amino-5-pyridin-4-ylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c13-8-9-5-11(7-12(14)6-9)10-1-3-15-4-2-10/h1-7H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPFQGBVPRQABT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=CC(=C2)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-1-oxopropan-2-yl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B2900111.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea](/img/structure/B2900114.png)








![2-(3-methoxyphenyl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide](/img/structure/B2900127.png)
![6-Hexyl-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![2-[3-(3,5-Dichloroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2900129.png)
